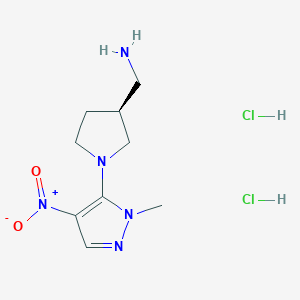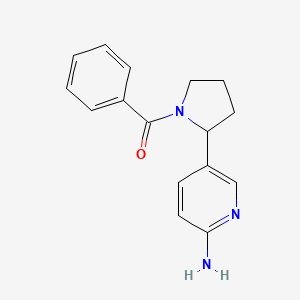
(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(6-Aminopiridin-3-il)pirrolidin-1-il)(fenil)metanona es un compuesto que ha despertado interés en varios campos científicos debido a su estructura única y sus potenciales aplicaciones. Este compuesto presenta un anillo pirrolidina unido a un grupo fenilo y una unidad metanona, con un sustituyente aminopiridina. Su estructura sugiere una posible actividad biológica, convirtiéndolo en objeto de investigación en química medicinal y disciplinas relacionadas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-(6-Aminopiridin-3-il)pirrolidin-1-il)(fenil)metanona normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del anillo pirrolidina, seguido de la introducción del grupo aminopiridina. El paso final implica la formación del enlace metanona con el grupo fenilo. Las condiciones específicas de reacción, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la síntesis automatizada pueden mejorar la eficiencia y la escalabilidad. Las medidas de control de calidad, incluida la cromatografía y la espectroscopia, garantizan la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-(6-Aminopiridin-3-il)pirrolidin-1-il)(fenil)metanona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo metanona en un alcohol.
Sustitución: El grupo aminopiridina puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden emplear reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirrolidin-1-il(fenil)metanona, mientras que la reducción puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
(2-(6-Aminopiridin-3-il)pirrolidin-1-il)(fenil)metanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2-(6-Aminopiridin-3-il)pirrolidin-1-il)(fenil)metanona implica su interacción con dianas moleculares específicas. Puede unirse a enzimas o receptores, modulando su actividad e influyendo en las vías celulares. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- (S)-1-Metil-5-(piridin-3-il)pirrolidin-2-ona
- Moduladores de Cdk
Singularidad
En comparación con compuestos similares, (2-(6-Aminopiridin-3-il)pirrolidin-1-il)(fenil)metanona destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones versátiles, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
[2-(6-aminopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H17N3O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H2,17,18) |
Clave InChI |
WOULPGXDNPPGGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


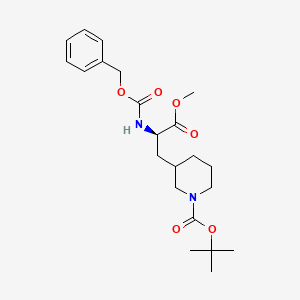



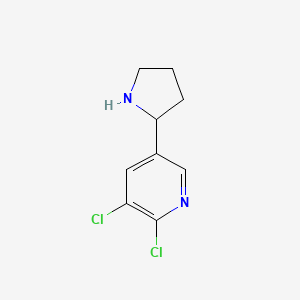
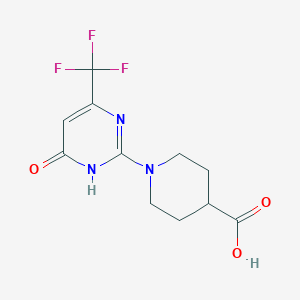
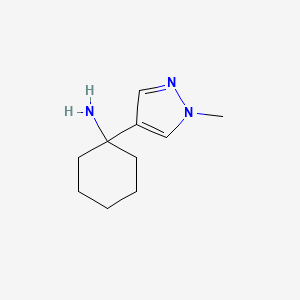
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
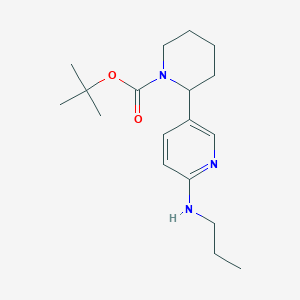


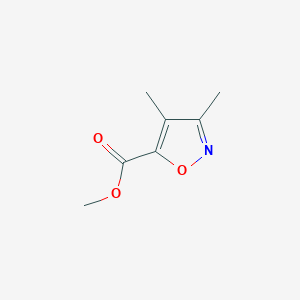
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
